3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a thieno-pyrazole core structure. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylthiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thieno-pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno-pyrazole core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Uniqueness
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its thieno-pyrazole core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and reactivity patterns, making it a valuable compound for further research and development .
Properties
CAS No. |
836633-05-7 |
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Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-phenyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)9-6-8-10(13-14-11(8)17-9)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
WTQUUDJDGBNNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(SC3=NN2)C(=O)O |
Origin of Product |
United States |
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